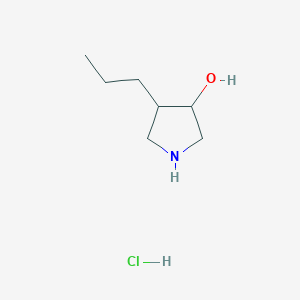
ethyl (3R)-4-oxothiane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R)-4-oxothiane-3-carboxylate is an organic compound with a unique structure that includes a thiane ring, which is a six-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of ethyl (3R)-4-oxothiane-3-carboxylate typically begins with readily available starting materials such as ethyl acetoacetate and thioglycolic acid.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out under mild conditions, with temperatures ranging from room temperature to 60°C, and the reactions are typically complete within a few hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl (3R)-4-oxothiane-3-carboxylate can undergo further oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification to form different esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic hydrolysis conditions, or alcohols in the presence of acid catalysts for transesterification.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Carboxylic acids or different esters.
Scientific Research Applications
Ethyl (3R)-4-oxothiane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur atoms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfur-containing substrates.
Industry: Used in the production of materials with specific properties, such as polymers or coatings that require sulfur-containing monomers.
Mechanism of Action
The mechanism by which ethyl (3R)-4-oxothiane-3-carboxylate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes that recognize sulfur-containing substrates, potentially inhibiting or modifying their activity. The thiane ring structure allows for specific interactions with molecular targets, which can be exploited in drug design.
Comparison with Similar Compounds
Ethyl (3R)-4-oxothiane-3-carboxylate can be compared with other similar compounds such as:
Ethyl 4-oxothiane-3-carboxylate: Lacks the stereochemistry at the 3-position, which can affect its reactivity and interactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.
Ethyl (3R)-4-oxotetrahydrothiophene-3-carboxylate: Contains a five-membered ring instead of a six-membered thiane ring, which can alter its chemical properties and applications.
The unique stereochemistry and ring structure of this compound make it particularly valuable for specific synthetic and research applications, distinguishing it from other related compounds.
Properties
Molecular Formula |
C8H12O3S |
|---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
ethyl (3R)-4-oxothiane-3-carboxylate |
InChI |
InChI=1S/C8H12O3S/c1-2-11-8(10)6-5-12-4-3-7(6)9/h6H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
FXADJIANKOBZGT-ZCFIWIBFSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CSCCC1=O |
Canonical SMILES |
CCOC(=O)C1CSCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15361759.png)
![[(1R,3Z,6R,7Z,9S,11Z,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B15361764.png)



![TBDMS(-3)[TBDMS(-5)]Ribf2F(b)-uracil-1-yl](/img/structure/B15361806.png)




![tert-butyl 5-cyanospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B15361831.png)

![tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B15361845.png)

